molecular formula C16H24N2O5S2 B2723520 2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448031-41-1

2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2723520
CAS RN: 1448031-41-1
M. Wt: 388.5
InChI Key: NEEJKXYREDMFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains sulfonyl groups, which are often found in drugs and are known for their ability to form hydrogen bonds, contributing to their biological activity .

Scientific Research Applications

Antibacterial Activity

A study by Iqbal et al. (2017) focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory effects against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Compound 8g, bearing a 2-methylphenyl group, was identified as the most active growth inhibitor among the tested strains, demonstrating the potential of such derivatives in antibacterial applications (Iqbal et al., 2017).

Antifungal and Anthelmintic Activity

Khan et al. (2019) synthesized and characterized a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives for their biological screening. These compounds exhibited significant antifungal and anthelmintic activities, indicating their potential use in developing new treatments for fungal infections and parasitic worm infestations (Khan et al., 2019).

Antimicrobial Activity Against Plant Pathogens

Vinaya et al. (2009) prepared several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as Alternaria solani and Fusarium solani. Some derivatives showed significant potent antimicrobial activities, highlighting their potential application in plant protection (Vinaya et al., 2009).

Enzyme Inhibition for Potential Therapeutic Applications

Compounds bearing the sulfonyl piperidine structure have been investigated for their enzyme inhibitory activities. Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity, indicating their potential therapeutic applications in diseases where these enzymes are implicated (Khalid et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many drugs that contain piperidine rings and sulfonyl groups work by interacting with enzymes or receptors in the body, often through hydrogen bonding or other types of molecular interactions .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-12-4-5-15(10-13(12)2)25(22,23)18-8-6-14(7-9-18)24(20,21)11-16(19)17-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEJKXYREDMFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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